molecular formula C14H10Cl2N4O6S2 B079317 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium CAS No. 13954-62-6

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium

Cat. No.: B079317
CAS No.: 13954-62-6
M. Wt: 394.4 g/mol
InChI Key: LENCUDCCCFORSC-OWOJBTEDSA-P
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Description

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its reactivity and solubility in water. It is often used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium typically involves the diazotization of an appropriate aromatic amine. The process begins with the sulfonation of the aromatic ring, followed by the introduction of the diazonium group through a diazotization reaction. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium ion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, resulting in the formation of azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substituted Aromatic Compounds: Depending on the nucleophile used, various substituted aromatic compounds can be formed.

    Azo Dyes: The coupling reactions yield brightly colored azo dyes, which are widely used in the textile industry.

    Aromatic Amines: Reduction reactions produce the corresponding aromatic amines.

Scientific Research Applications

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Research is ongoing into its potential use in drug development and diagnostic assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-nitrobenzenediazonium chloride.

    Azo Compounds: Compounds like azobenzene and methyl orange also contain azo groups and exhibit similar reactivity.

Uniqueness

What sets this compound apart is its dual functionality, with both diazonium and sulfonate groups. This dual functionality enhances its solubility in water and its reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H/p+2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCUDCCCFORSC-OWOJBTEDSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13954-62-6
Record name 4, 2,2'-disulfo-, dichloride
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Record name Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
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Record name 4,4'-(vinylene)bis[3-sulphobenzenediazonium] dichloride
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